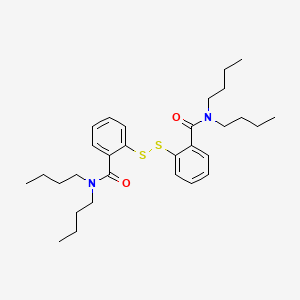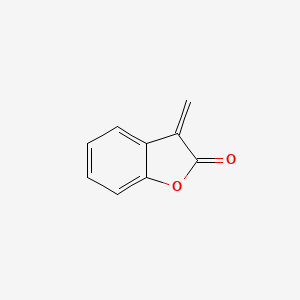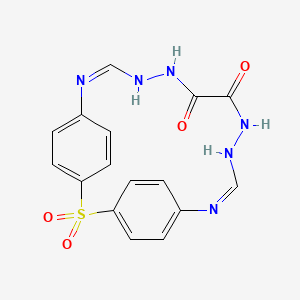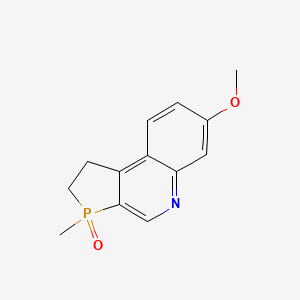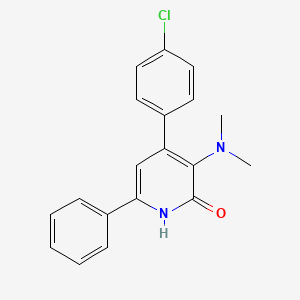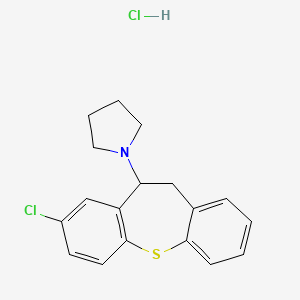![molecular formula C36H27CuN9O B12793036 Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene CAS No. 90247-33-9](/img/structure/B12793036.png)
Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene is a complex organometallic compound. This compound is notable for its intricate structure, which includes a copper center coordinated to a large, multi-ring ligand system. The presence of 2-(dimethylamino)ethanol as a ligand adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of copper ions with the ligand system. The process begins with the preparation of the ligand, which involves multiple steps of organic synthesis to form the multi-ring structure. Once the ligand is prepared, it is reacted with a copper salt, such as copper(II) sulfate or copper(II) chloride, in the presence of 2-(dimethylamino)ethanol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by heating and stirring.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can help achieve this. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: Similarly, the copper center can be reduced, which can affect the overall electronic structure of the compound.
Substitution: Ligands attached to the copper center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess amounts of the new ligand or by applying heat.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of copper(III) complexes, while reduction could yield copper(I) complexes. Substitution reactions can produce a variety of new copper-ligand complexes.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise difficult to achieve. It is also studied for its electronic properties and potential use in materials science.
Biology
In biological research, this compound is explored for its potential as a therapeutic agent
Medicine
The compound’s ability to interact with biological systems makes it a candidate for drug development. Its unique structure allows it to target specific pathways in cells, which can be useful in designing targeted therapies.
Industry
In industry, this compound is used in the development of new materials, such as conductive polymers and advanced coatings. Its catalytic properties are also exploited in various industrial processes.
作用机制
The mechanism of action of this compound involves its interaction with molecular targets through the copper center. The copper ion can participate in redox reactions, which can alter the activity of enzymes and other proteins. The multi-ring ligand system provides stability and specificity to these interactions, allowing the compound to target specific pathways in cells.
相似化合物的比较
Similar Compounds
Copper(II) sulfate: A simpler copper compound used in various applications.
Copper(II) chloride: Another common copper compound with different properties.
2-(Dimethylamino)ethanol: A ligand that can form complexes with various metals.
Uniqueness
What sets this compound apart is its complex structure and the presence of multiple ligands. This gives it unique chemical properties, such as enhanced stability and specificity in reactions. Its ability to undergo various types of chemical reactions also makes it versatile in scientific research and industrial applications.
This detailed overview provides a comprehensive understanding of Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene, highlighting its synthesis, reactions, applications, and unique properties.
属性
CAS 编号 |
90247-33-9 |
|---|---|
分子式 |
C36H27CuN9O |
分子量 |
665.2 g/mol |
IUPAC 名称 |
copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.C4H11NO.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;1-5(2)3-4-6;/h1-16H;6H,3-4H2,1-2H3;/q-2;;+2 |
InChI 键 |
KUZMXDMKQSTJFR-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCO.C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


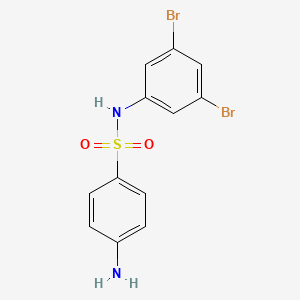

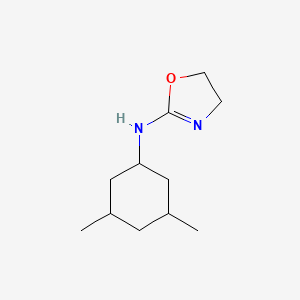

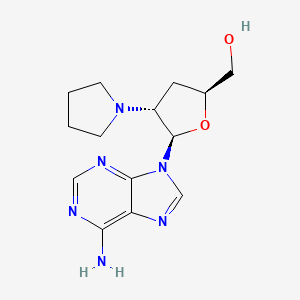

![spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone](/img/structure/B12793007.png)
